4-Chloro-6-(oxetan-3-yloxy)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-(oxetan-3-yloxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-7(10-4-9-6)12-5-2-11-3-5/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKKNVALNSZXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Structural Overview
This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an oxetane moiety at the 6-position. This structural configuration contributes to its distinct chemical reactivity and biological properties, making it a candidate for further pharmacological exploration.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation.
Key Findings:
- The compound demonstrated inhibitory effects on COX enzymes in various assays, suggesting its potential as an anti-inflammatory agent comparable to established drugs like diclofenac and celecoxib.
- In vitro studies reported half-maximal inhibitory concentration (IC50) values for COX-2 inhibition that were competitive with those of standard anti-inflammatory medications .
Table 1: COX Inhibition Data
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| This compound | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
| Other Pyrimidine Derivatives | Varies | Indomethacin | 9.17 |
Anticancer Activity
Emerging data suggest that this compound may also possess anticancer properties. Similar compounds within the pyrimidine family have shown activity against various cancer cell lines, indicating a potential pathway for therapeutic development.
Research Highlights:
- Preliminary studies have indicated that derivatives of this compound can inhibit the proliferation of certain cancer cells, although specific data on this compound itself remains limited.
- The presence of the oxetane ring may enhance its interaction with biological targets involved in cancer progression.
The biological activity of this compound is believed to be mediated through its interaction with key enzymatic pathways:
- COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation.
- Potential Cancer Pathways : While specific mechanisms remain under investigation, compounds with similar structures have been shown to affect signaling pathways involved in cell proliferation and survival.
Case Studies
While direct case studies involving this compound are scarce, related research provides insights into its potential applications:
- In vitro Studies : Various derivatives have been tested for their ability to inhibit COX activity and reduce inflammation in rodent models. These studies highlight the compound's promise as a therapeutic agent.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrimidine structure can significantly alter biological activity, suggesting avenues for optimizing efficacy through synthetic chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
